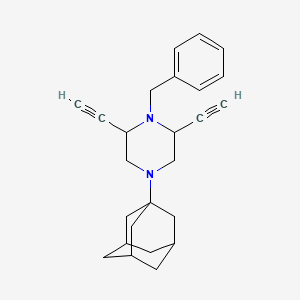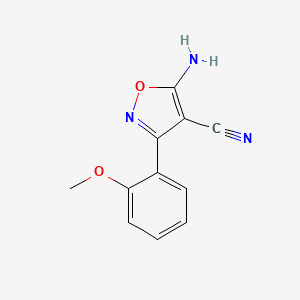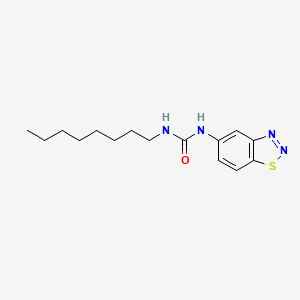
4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine is a complex organic compound that features a unique structure combining adamantane, benzyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. One common approach is to first synthesize 1-adamantylamine, which is then reacted with benzyl chloride to form 1-benzyl-1-adamantylamine. This intermediate is further reacted with 2,6-dichloropiperazine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethynyl groups may also contribute to the compound’s activity by facilitating covalent binding to target proteins.
Comparison with Similar Compounds
1-Adamantylamine: A simpler derivative of adamantane with similar structural features.
Benzylpiperazine: A compound with a piperazine ring and benzyl group, but lacking the adamantane moiety.
2,6-Diethynylpiperazine: A piperazine derivative with ethynyl groups, but without the adamantane and benzyl components.
Uniqueness: 4-(1-Adamantyl)-1-benzyl-2,6-DI(1-ethynyl)piperazine is unique due to its combination of adamantane, benzyl, and piperazine moieties, which confer distinct physicochemical properties and biological activities. The presence of the adamantane group enhances the compound’s stability and lipophilicity, while the ethynyl groups provide sites for further functionalization and potential covalent interactions with biological targets.
Properties
Molecular Formula |
C25H30N2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(1-adamantyl)-1-benzyl-2,6-diethynylpiperazine |
InChI |
InChI=1S/C25H30N2/c1-3-23-17-26(25-13-20-10-21(14-25)12-22(11-20)15-25)18-24(4-2)27(23)16-19-8-6-5-7-9-19/h1-2,5-9,20-24H,10-18H2 |
InChI Key |
RZPRZMVXVOSGBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CN(CC(N1CC2=CC=CC=C2)C#C)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11053587.png)
![N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11053594.png)

![3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11053602.png)
![1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11053610.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone](/img/structure/B11053622.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053630.png)
![3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053638.png)
![5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol](/img/structure/B11053641.png)
![1,7-bis(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053642.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11053648.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate](/img/structure/B11053662.png)
![1-(4-Chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11053669.png)
